molecular formula C11H12O3 B11902877 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone

2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone

Cat. No.: B11902877
M. Wt: 192.21 g/mol
InChI Key: ARULILXXQBVNFU-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is a chemical compound with a complex structure that includes a hydroxy group and an indanone moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include halo-aryl and heterocyclic derivatives, which have shown significant antibacterial and antifungal properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is unique due to its combination of hydroxy and indanone groups, which confer specific chemical properties and biological activities not found in similar compounds.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-hydroxy-1-(1-hydroxy-2,3-dihydroinden-1-yl)ethanone

InChI

InChI=1S/C11H12O3/c12-7-10(13)11(14)6-5-8-3-1-2-4-9(8)11/h1-4,12,14H,5-7H2

InChI Key

ARULILXXQBVNFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)CO)O

Origin of Product

United States

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